2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is a synthetic organic compound that belongs to the class of benzamides It features a benzamide core substituted with a 2-fluoro group and a 1,3,4-thiadiazole ring, which is further substituted with a methoxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide typically involves the following steps:
Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting thiosemicarbazide with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the methoxymethyl group: This step involves the alkylation of the thiadiazole ring with methoxymethyl chloride in the presence of a base such as sodium hydride.
Fluorination of the benzamide core: The benzamide core can be fluorinated using a fluorinating agent like diethylaminosulfur trifluoride (DAST).
Coupling of the thiadiazole and benzamide moieties: The final step involves coupling the substituted thiadiazole with the fluorinated benzamide using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxymethyl group can be oxidized to form a formyl group.
Reduction: The nitro group (if present) on the benzamide core can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of 2-fluoro-N-[5-(formyl)-1,3,4-thiadiazol-2-yl]benzamide.
Reduction: Formation of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzylamine.
Substitution: Formation of 2-amino-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide or 2-thio-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide.
Scientific Research Applications
2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Biological Studies: It can serve as a probe to study the biological pathways involving thiadiazole derivatives.
Materials Science: It can be used in the synthesis of novel materials with unique electronic or optical properties.
Agricultural Chemistry: It can be explored for its potential as a pesticide or herbicide.
Mechanism of Action
The mechanism of action of 2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The fluorine atom and the thiadiazole ring play crucial roles in binding to the active site of enzymes or receptors, thereby modulating their activity. The methoxymethyl group can enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 2-fluoro-N-[5-(methyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-chloro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide
- 2-fluoro-N-[5-(methoxymethyl)-1,3,4-oxadiazol-2-yl]benzamide
Uniqueness
2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide is unique due to the presence of both the fluorine atom and the methoxymethyl group, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity compared to similar compounds.
Properties
IUPAC Name |
2-fluoro-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O2S/c1-17-6-9-14-15-11(18-9)13-10(16)7-4-2-3-5-8(7)12/h2-5H,6H2,1H3,(H,13,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMMFTHUEHZKEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NN=C(S1)NC(=O)C2=CC=CC=C2F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.